molecular formula C14H19NO8 B1672145 Lithospermoside CAS No. 63492-69-3

Lithospermoside

Cat. No.: B1672145
CAS No.: 63492-69-3
M. Wt: 329.30 g/mol
InChI Key: WIIDBJNWXCWLKF-ZZXKWVIFSA-N
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Description

Griffonin is a bioactive compound extracted from the seeds of Griffonia simplicifolia, a tropical plant native to West Africa. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, antimicrobial, and antiproliferative activities .

Chemical Reactions Analysis

Griffonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of griffonin can lead to the formation of quinones, while reduction can yield alcohols .

Comparison with Similar Compounds

Griffonin can be compared with other bioactive compounds such as flavonoids and alkaloids. Unlike flavonoids, which are primarily known for their antioxidant properties, griffonin also exhibits significant antiproliferative and antimicrobial activities . Similar compounds include:

    Quercetin: A flavonoid with strong antioxidant properties.

    Berberine: An alkaloid known for its antimicrobial and anticancer activities.

    Curcumin: A polyphenol with antioxidant, anti-inflammatory, and anticancer properties.

Griffonin stands out due to its multifaceted pharmacological profile, making it a unique and valuable compound for various scientific and industrial applications .

Properties

CAS No.

63492-69-3

Molecular Formula

C14H19NO8

Molecular Weight

329.30 g/mol

IUPAC Name

(2E)-2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3+

InChI Key

WIIDBJNWXCWLKF-ZZXKWVIFSA-N

SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=C/C(=C\C#N)/C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Griffonin;  Lithospermoside;  Griffonia simplicifolia extracts;  NSC 290807;  NSC-290807;  NSC290807; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Lithospermoside and where is it found?

A1: this compound is a naturally occurring noncyanogenic cyanoglucoside. It has been isolated from various plant species, including Semiaquilegia adoxoides [, , , ], Bauhinia holophylla [, ], Coldenia procumbens [, ], Thalictrum rugosum [], Ochna schweinfurthiana [, ], Campylospermum elongatum [], Cercis chinensis [], Sarcandra glabra [], Thalictrum orientale [], and Lophira alata [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H17NO7 and its molecular weight is 311.29 g/mol.

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, the total synthesis of (−)-Lithospermoside has been achieved starting from optically pure oxatrinorbornenone. The synthesis involves several steps, with glycosidation being a key step sensitive to steric hindrance. [, , ]

Q4: What are the reported pharmacological activities of this compound?

A4: this compound has been reported to possess various pharmacological activities, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant effects. []

Q5: What is the mechanism of action of this compound in exhibiting hypoglycemic activity?

A5: While this compound has shown hypoglycemic activity in diabetic mice [], its exact mechanism of action in lowering blood glucose levels remains unclear and requires further investigation.

Q6: What other compounds are often found alongside this compound in plants?

A6: this compound is often found alongside other compounds like flavonoids, triterpenes, and other cyanoglucosides, depending on the plant species. [, , , , , , , , , , , ]

Q7: Which analytical techniques are used to identify and characterize this compound?

A7: this compound is commonly identified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), UV spectroscopy, and infrared (IR) spectroscopy. [, , ]

Q8: Is there any information available on the stability and formulation of this compound?

A9: While some studies mention the isolation and purification of this compound [], there is limited information available regarding its stability under various conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability.

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